REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([F:13])([F:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)C.[BH4-].[Na+]>C(O)C>[F:13][C:5]([F:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH2:4][OH:3] |f:1.2|
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Name
|
|
Quantity
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19.5 g
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Type
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reactant
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Smiles
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C(C)OC(C(C1=NC=CC=C1)(F)F)=O
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Name
|
|
Quantity
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4.42 g
|
Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched by the addition of 50 mL of sat. NH4Cl
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated at reduced pressure
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Type
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CUSTOM
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Details
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the residue partitioned between 500 mL of ethyl acetate and sat. NaHCO3
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Type
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WASH
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Details
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The organic layer was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
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CUSTOM
|
Details
|
to give a brown oil that
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Type
|
CUSTOM
|
Details
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was purified on SiO2 (10×17 cm)
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Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |